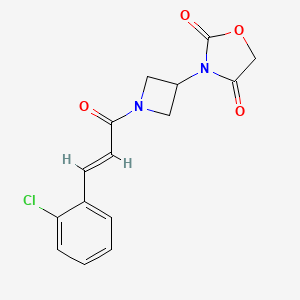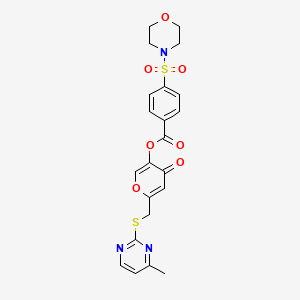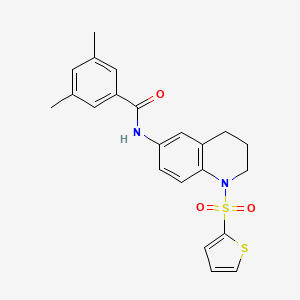
3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound with a multifaceted structure. It boasts a unique combination of a benzamide group, a tetrahydroquinoline ring, and a thiophene-2-ylsulfonyl moiety. These components contribute to its diverse chemical and biological properties, making it a valuable subject of study in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves multi-step organic synthesis. Key steps include:
Formation of Tetrahydroquinoline Ring: : The synthesis begins with the formation of the tetrahydroquinoline ring. Typically, this involves the cyclization of a precursor amine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of Thiophene-2-ylsulfonyl Group: : The thiophene-2-ylsulfonyl group is introduced through a sulfonylation reaction. This can be achieved by reacting the tetrahydroquinoline derivative with thiophene-2-sulfonyl chloride in the presence of a base, such as triethylamine.
Amide Bond Formation: : The final step involves the coupling of the intermediate with 3,5-dimethylbenzoyl chloride to form the desired benzamide. This step is typically carried out using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would necessitate optimization of these synthetic routes to ensure cost-effectiveness, high yield, and scalability. Methods such as continuous flow synthesis could be explored to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions could also be significant, especially for altering the sulfonyl group. Reducing agents such as lithium aluminium hydride (LiAlH₄) might be employed.
Substitution: : Given the aromatic nature of the compound, electrophilic and nucleophilic substitution reactions are plausible, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Bases and Acids: : Triethylamine, hydrochloric acid.
Major Products
Oxidation: : Oxidation products may include sulfoxides or sulfones.
Reduction: : Reduction may yield thiol derivatives or alter the sulfonyl group to sulfoxides.
Substitution: : Substitution reactions could lead to various functionalized derivatives at the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is often used in studies related to molecular interactions and reaction mechanisms due to its unique functional groups.
Biology
Biologically, the compound is studied for its potential therapeutic properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery research.
Medicine
In medicine, researchers explore its efficacy in treating specific conditions. The presence of the tetrahydroquinoline ring is notable, as this structure is often found in bioactive compounds.
Industry
Industrially, this compound could be used in the development of new materials with specific chemical properties, such as catalysts or polymer additives.
Mechanism of Action
The mechanism by which 3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects is largely influenced by its ability to interact with various molecular targets. The sulfonyl group and the aromatic rings enable binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide include other tetrahydroquinoline derivatives and benzamide-containing molecules. What sets this compound apart is the thiophen-2-ylsulfonyl group, which introduces unique chemical properties and potential biological activities.
List of Similar Compounds
3,5-dimethyl-N-(1-phenyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
3,5-dimethyl-N-(1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
3,5-dimethyl-N-(1-(p-toluenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Properties
IUPAC Name |
3,5-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-15-11-16(2)13-18(12-15)22(25)23-19-7-8-20-17(14-19)5-3-9-24(20)29(26,27)21-6-4-10-28-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYHDWVKSOEOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
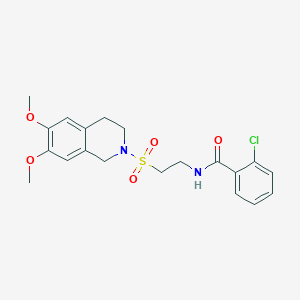

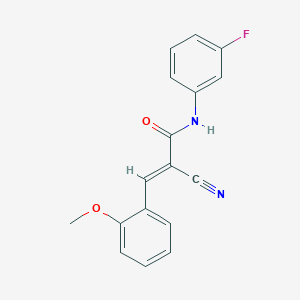
![2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2843184.png)


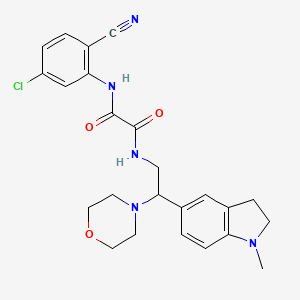
![(5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2843191.png)
![1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2843192.png)

![N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2843195.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(N-methylacetamido)phenyl]propanamide](/img/structure/B2843196.png)
